molecular formula C7H4F3I2N B1354746 2,6-Diiodo-4-(trifluoromethyl)aniline CAS No. 214400-66-5

2,6-Diiodo-4-(trifluoromethyl)aniline

Cat. No. B1354746
Key on ui cas rn: 214400-66-5
M. Wt: 412.92 g/mol
InChI Key: AHAXEDWMWOZVQJ-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

To a stirred solution of isopentylnitrite (365 mg, 3.12 mmol) in DMF (8 mL) at 65° C. was added 2,6-diiodo-4-(trifluoromethyl)aniline (685 mg, 1.66 mmol). The reaction was stirred overnight at rt then poured into 1 N HCl (10 mL) and extracted with methylene chloride. The organic layer was dried over sodium sulfate, filtered, concentrated and the residue was purified on silica (hexanes) to afford a pink solid.
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(ON=O)CC(C)C.[I:9][C:10]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[C:13]([I:21])[C:11]=1N.Cl>CN(C=O)C>[I:9][C:10]1[CH:16]=[C:15]([C:17]([F:20])([F:18])[F:19])[CH:14]=[C:13]([I:21])[CH:11]=1

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
685 mg
Type
reactant
Smiles
IC1=C(N)C(=CC(=C1)C(F)(F)F)I
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica (hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a pink solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC=1C=C(C=C(C1)I)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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